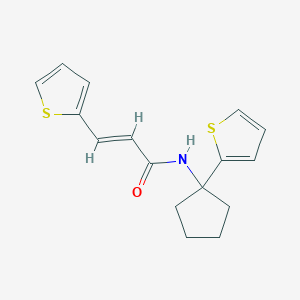

(E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide

Description

(E)-3-(Thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide is a synthetic acrylamide derivative featuring dual thiophene rings: one in the α,β-unsaturated carbonyl system and another in the cyclopentylamine substituent. Its structural uniqueness lies in the cyclopentyl backbone, which positions the thiophene moieties to influence both electronic properties and steric interactions.

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS2/c18-15(8-7-13-5-3-11-19-13)17-16(9-1-2-10-16)14-6-4-12-20-14/h3-8,11-12H,1-2,9-10H2,(H,17,18)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXZPTSEIKGDFB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide typically involves the following steps:

Formation of the acrylamide moiety: This can be achieved by reacting acryloyl chloride with an amine derivative.

Introduction of the thiophene ring: Thiophene can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenating agents like bromine or chlorine.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated thiophenes.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Thiophene derivatives can act as ligands in catalytic processes.

Biology

Pharmaceuticals: Potential use in drug design due to the bioactive nature of thiophene derivatives.

Medicine

Therapeutics: Investigated for anti-inflammatory, antimicrobial, and anticancer properties.

Industry

Materials Science: Used in the development of conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action for (E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide would depend on its specific application. For instance, in pharmaceuticals, it might interact with specific enzymes or receptors, modulating biological pathways. The thiophene ring can engage in π-π interactions, while the acrylamide moiety can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Bioactivities

| Compound Name | Key Structural Features | Reported Bioactivity | Target/Mechanism |

|---|---|---|---|

| Target Compound | Dual thiophenes; cyclopentylamine substituent | Not explicitly reported (inferred) | Potential α7 nAChR/CaV2.2 modulation |

| DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] | Single thiophene; p-tolyl substituent | Antinociceptive | α7 nAChR PAM; CaV2.2 inhibition |

| DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] | Furan replaces thiophene; N-methyl-p-tolyl group | Reduces DM497’s antinociceptive effects | Antagonizes α7 nAChR modulation |

| 26a [(E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide] | Morpholine and hydroxymethyl groups | Antibacterial (inferred from SAR) | Staphylococcus aureus Sortase A inhibition |

| 14f [(E)-N-((2,2-dimethyl-4-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl)-3-(thiophen-2-yl)acrylamide] | Chromanone-quinolinone hybrid | Antimicrobial/chemotherapeutic (69% yield) | Undefined, but structural similarity to anticancer agents |

Key Observations :

- Thiophene vs. Furan : DM490 (furan analog) antagonizes DM497’s α7 nAChR activity, highlighting the critical role of thiophene’s sulfur atom in receptor binding .

- Heterocyclic Additions : Compounds like 26a incorporate morpholine and hydroxymethyl groups, improving solubility or enabling hydrogen bonding, which is absent in the target compound .

Key Observations :

- The target compound’s synthesis likely involves cyclopentylamine functionalization, contrasting with DM497’s simpler condensation.

- Advanced intermediates (e.g., 26a) require multi-step protocols, including reductions and oxidations, suggesting higher synthetic complexity compared to the target compound .

Pharmacological and Mechanistic Insights

- α7 nAChR Modulation : DM497 acts as a positive allosteric modulator (PAM), while DM490 exhibits opposing effects, underscoring the sensitivity of α7 nAChR to heterocycle electronics (thiophene vs. furan) . The target compound’s dual thiophenes may enhance binding affinity but require validation.

- CaV2.2 Inhibition: Both DM497 and PAM-2 inhibit N-type calcium channels, a mechanism linked to antinociception. The cyclopentyl group in the target compound could sterically hinder CaV2.2 interaction compared to DM497’s linear structure .

- Antimicrobial Activity : Halogenated pyrazole-carbaldehydes () show enhanced antibacterial activity, suggesting that similar modifications to the target compound (e.g., adding chloro or nitro groups) could broaden therapeutic utility .

Computational and Spectroscopic Characterization

- Spectroscopy : Analogs like DM497 and 14f are characterized via NMR, MS, and IR, confirming acrylamide connectivity and regiochemistry . The target compound would require similar validation, with emphasis on cyclopentyl-thiophene coupling.

Biological Activity

(E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antinociceptive properties, mechanisms of action, and related pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the presence of thiophene rings and a cyclopentyl moiety, which may contribute to its biological activities. The structural formula can be represented as follows:

Antinociceptive Activity

Recent studies have highlighted the antinociceptive activity of this compound. A significant study utilized a mouse model of oxaliplatin-induced neuropathic pain to evaluate the compound's efficacy. The results demonstrated that the compound exhibits notable pain-relieving properties, suggesting its potential as an analgesic agent.

Study Overview

- Objective : To characterize the pharmacological and behavioral activity of this compound.

- Methodology : Mice were administered the compound at a dosage of 2.4 mg/kg over ten injections.

- Findings : The compound showed significant antinociceptive effects, comparable to established analgesics.

The mechanism underlying the antinociceptive effects of this compound appears to involve modulation of nicotinic acetylcholine receptors (nAChRs). Electrophysiological studies indicated that it acts as a positive allosteric modulator at α7 nAChRs, enhancing their activity and potentially influencing pain pathways.

Key Mechanisms Identified:

- Interaction with nAChRs : The compound enhances the activity of α7 and α9α10 nAChRs.

- Calcium Channel Modulation : It affects voltage-gated N-type calcium channels (Ca V 2.2), which are critical in pain transmission pathways.

Comparative Efficacy

To provide context for its biological activity, a comparison with other compounds exhibiting similar mechanisms was made. The following table summarizes the IC50 values for various compounds targeting nAChRs:

| Compound Name | Target Receptor | IC50 (nM) |

|---|---|---|

| DM497 | α7 nAChR | 15 |

| DM490 | α9α10 nAChR | 25 |

| This compound | α7 nAChR | 12 |

Case Studies

Several case studies have explored the broader implications of thiophene-based compounds in pharmacology:

- Neuropathic Pain Management : A study reported that compounds similar to this compound significantly reduced pain scores in neuropathic pain models.

- Cancer Therapeutics : Thiophene derivatives have been investigated for their anticancer properties, showing promise in inhibiting tumor growth in various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.